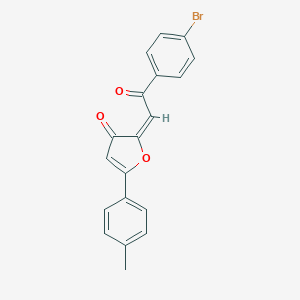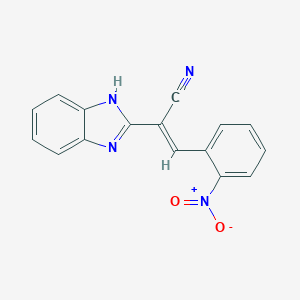![molecular formula C19H22N2O4 B236425 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236425.png)
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as MMMPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMMPB is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves its binding to the dopamine D3 receptor. This compound acts as an antagonist of this receptor, which means that it blocks the action of dopamine at this site. This, in turn, leads to a decrease in dopamine neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. This compound has also been shown to reduce the expression of certain genes that are involved in drug addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in lab experiments is that it is a selective antagonist of the dopamine D3 receptor. This means that it can be used to study the specific role of this receptor in a variety of physiological and pathological processes. One limitation of using this compound is that it has a relatively short half-life, which means that it must be administered frequently in animal studies.
Future Directions
There are several future directions for the study of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One direction is to explore its potential use as a treatment for drug addiction. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, this compound could be used to study the role of the dopamine D3 receptor in other physiological processes, such as learning and memory.
Synthesis Methods
The synthesis of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-methoxy-N-(5-methoxy-2-nitrophenyl)benzamide with morpholine in the presence of palladium on carbon as a catalyst. The reaction is carried out in anhydrous ethanol, and the product is purified through recrystallization from ethanol. The yield of this compound is typically around 70%.
Scientific Research Applications
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been used extensively in scientific research as a tool to study the function of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This compound has been shown to be a selective antagonist of the dopamine D3 receptor, and as such, it has been used to study the role of this receptor in a variety of physiological and pathological processes.
properties
Molecular Formula |
C19H22N2O4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-15-5-3-14(4-6-15)19(22)20-17-13-16(24-2)7-8-18(17)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
InChI Key |
NFCWIDXXWCRHLL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)

![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)

![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236410.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)